3,5-Diiodotoluene
Overview
Description
3,5-Diiodotoluene is an aromatic compound characterized by the presence of two iodine atoms and one methyl group attached to a benzene ring The molecular formula for this compound is C7H6I2 It is a derivative of methylbenzene (toluene) where the hydrogen atoms at positions 1 and 3 are replaced by iodine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
3,5-Diiodotoluene can be synthesized through several methods, including:
Electrophilic Iodination: This method involves the direct iodination of 5-methylbenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is typically carried out in an organic solvent like chloroform or acetic acid at elevated temperatures.
Ipso-Iododecarboxylation: This method involves the decarboxylation of 5-methylbenzoic acid followed by iodination. .
Industrial Production Methods
Industrial production of 1,3-diiodo-5-methylbenzene typically involves large-scale electrophilic iodination processes. The reaction conditions are optimized to ensure high yields and purity of the final product. Continuous flow processes and batch reactors are commonly used to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodotoluene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms in 1,3-diiodo-5-methylbenzene can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents include sodium hydroxide, potassium cyanide, and organometallic compounds.
Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: The iodine atoms can be reduced to hydrogen using reducing agents like lithium aluminum hydride or sodium borohydride
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide in aqueous ethanol, reflux conditions.
Oxidation: Potassium permanganate in acidic medium, room temperature.
Reduction: Lithium aluminum hydride in dry ether, under inert atmosphere.
Major Products Formed
Substitution: Formation of compounds like 1,3-dicyano-5-methylbenzene.
Oxidation: Formation of 1,3-diiodo-5-methylbenzoic acid.
Reduction: Formation of 5-methylbenzene.
Scientific Research Applications
3,5-Diiodotoluene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in radiolabeling and imaging studies, particularly in the development of radiopharmaceuticals.
Medicine: Explored for its potential use in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 1,3-diiodo-5-methylbenzene involves its interaction with various molecular targets and pathways. The iodine atoms can participate in halogen bonding, which influences the compound’s reactivity and interactions with other molecules. The methyl group can undergo oxidation or substitution reactions, leading to the formation of various derivatives. The compound’s reactivity is largely determined by the presence of the iodine atoms, which are highly polarizable and can form strong interactions with other atoms and molecules .
Comparison with Similar Compounds
3,5-Diiodotoluene can be compared with other similar compounds, such as:
1,4-Diiodo-2,5-dimethylbenzene: This compound has two iodine atoms and two methyl groups attached to the benzene ring.
1,3,4,6-Tetraiodo-2,5-dimethylbenzene: This compound has four iodine atoms and two methyl groups attached to the benzene ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which provides distinct reactivity and interaction properties. The presence of two iodine atoms and one methyl group allows for selective functionalization and the formation of various derivatives, making it a valuable compound in synthetic chemistry and material science .
Properties
IUPAC Name |
1,3-diiodo-5-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6I2/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLGLYCKENLYDLZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)I)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6I2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573448 | |
Record name | 1,3-Diiodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
49617-79-0 | |
Record name | 1,3-Diiodo-5-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20573448 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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